C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE
CAS No.: 1196154-38-7
Cat. No.: VC6094235
Molecular Formula: C8H14N2O
Molecular Weight: 154.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1196154-38-7 |
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Molecular Formula | C8H14N2O |
Molecular Weight | 154.213 |
IUPAC Name | (3-tert-butyl-1,2-oxazol-5-yl)methanamine |
Standard InChI | InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3 |
Standard InChI Key | RVDSUZZDSIKIBX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NOC(=C1)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of C-(3-tert-butyl-isoxazol-5-yl)-methylamine consists of a five-membered isoxazole ring (C₃H₃NO) with a tert-butyl group (-C(CH₃)₃) at position 3 and a methylamine (-CH₂NH₂) substituent at position 5 . This arrangement distinguishes it from closely related compounds such as 3-(tert-butyl)isoxazol-5-amine (CAS 59669-59-9), which lacks the methylene bridge between the isoxazole ring and the amine group .
Table 1: Comparative Molecular Properties of Isoxazole Derivatives
The tert-butyl group enhances steric bulk and lipophilicity, potentially influencing the compound’s solubility and binding affinity in biological systems . The methylamine side chain introduces a primary amine, which may participate in hydrogen bonding or serve as a site for further chemical modification .
Spectroscopic and Computational Data
Although experimental spectra for C-(3-tert-butyl-isoxazol-5-yl)-methylamine are unavailable, computational models predict key features:
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Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=N (1600–1680 cm⁻¹), and C-O (1200–1300 cm⁻¹) are expected .
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NMR Spectroscopy: The tert-butyl group’s nine equivalent protons would produce a singlet at δ ~1.2 ppm in ¹H NMR, while the methylene protons adjacent to the amine may resonate near δ ~3.5 ppm .
Density functional theory (DFT) calculations suggest a planar isoxazole ring with slight distortion due to steric interactions between the tert-butyl and methylamine groups .
Synthesis and Reactivity
Synthetic Routes
The synthesis of C-(3-tert-butyl-isoxazol-5-yl)-methylamine likely follows strategies employed for analogous isoxazole derivatives:
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Cyclocondensation: Reaction of a β-diketone precursor (e.g., 3-tert-butyl-5-(hydroxymethyl)isoxazole) with hydroxylamine under acidic conditions .
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Functional Group Interconversion: Amination of a halogenated intermediate (e.g., 5-bromo-3-tert-butylisoxazole) via nucleophilic substitution with methylamine .
Table 2: Representative Synthetic Pathways for Isoxazole Methylamines
Reactivity Profile
The methylamine group undergoes typical primary amine reactions:
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Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride → N-acetyl derivative) .
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Schiff Base Formation: Condenses with aldehydes to generate imines, useful in coordination chemistry .
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Salt Formation: Reacts with HCl to yield a hydrochloride salt, improving solubility for pharmacological applications .
The isoxazole ring is susceptible to electrophilic substitution at position 4, though steric hindrance from the tert-butyl group may limit reactivity .
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